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Compound of Interest

Compound Name: Hpk1-IN-47

Cat. No.: B15610687

Executive Summary

Hpk1-IN-47 is a chemical compound that serves as a ligand for Hematopoietic Progenitor
Kinase 1 (HPK1). Primarily utilized in the synthesis of Proteolysis Targeting Chimeras
(PROTACS), Hpk1-IN-47 is a valuable tool for researchers investigating HPK1-mediated
signaling pathways and developing novel therapeutics for diseases where HPK1 is implicated,
such as cancer. This technical guide provides a comprehensive overview of the chemical
structure, properties, and the biological context of Hpk1-IN-47, along with detailed
experimental protocols and signaling pathway diagrams to facilitate its application in research
and drug development.

Chemical Structure and Physicochemical Properties

Hpk1-IN-47 is a complex heterocyclic molecule. Its chemical structure and key
physicochemical properties are summarized below.

Chemical Structure:

Table 1: Physicochemical Properties of Hpk1-IN-47
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Property Value Reference
IUPAC Name (Not publicly available)

CAS Number 2893885-42-0 [1]
Molecular Formula C26H27NsO [1]
Molecular Weight 425.53 g/mol [1]

CC1=C2C(CCNC2)=CC(C3=N
Canonical SMILES C(C(C4=CC=C(C(N(C)C)=0)C  [1]
(C)=C4)=CN5)=C5N=C3)=C1

Solubility (Not publicly available)

Appearance (Not publicly available)

Biological Context and Mechanism of Action

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase
Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells.[2][3] It functions as a crucial negative regulator of T-cell receptor (TCR)

and B-cell receptor (BCR) signaling.[2][3]

Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76
(SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[3] This phosphorylation
event leads to the recruitment of 14-3-3 proteins, subsequent ubiquitination, and proteasomal
degradation of SLP-76.[3] This cascade ultimately attenuates the downstream signaling
pathways, including the activation of PLCy1 and ERK, thereby dampening T-cell activation,
proliferation, and cytokine production (e.g., IL-2).[3]

By acting as a ligand for HPK1, Hpk1-IN-47 can be incorporated into PROTACSs. These
bifunctional molecules are designed to bring HPK1 into proximity with an E3 ubiquitin ligase,
leading to the ubiquitination and subsequent degradation of HPK1 by the proteasome. The
degradation of HPK1 removes its inhibitory effect on T-cell signaling, thus enhancing the anti-
tumor immune response. This makes HPK1 an attractive target for cancer immunotherapy.[2]

[3]
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Caption: HPK1 Signaling Pathway and the Mechanism of Action of Hpk1-IN-47-based
PROTACSs.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of
compounds targeting HPK1, which can be adapted for Hpk1-IN-47-based PROTACSs.

Biochemical HPK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting HPK1 kinase
activity.

Materials:
e Recombinant human HPK1 enzyme
e Myelin Basic Protein (MBP) or a specific peptide substrate

o ATP (Adenosine triphosphate), including [y-33P]ATP for radiometric detection or cold ATP for
luminescence-based assays

e Test compound (e.g., Hpk1-IN-47-based PROTAC)

» Kinase assay buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2 mM
DTT)

o ADP-Glo™ Kinase Assay kit (Promega) or equivalent for luminescence-based detection

o 384-well plates

Plate reader (scintillation counter or luminometer)

Procedure:

e Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100%
DMSO. Perform serial dilutions in DMSO to create a concentration gradient. Further dilute
the compounds in the kinase assay buffer to the desired final concentrations.
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» Reaction Setup:

o Add 5 pL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well
plate.

o Add 10 pL of a pre-mixed solution containing the HPK1 substrate (e.g., MBP) and ATP to
each well.

o Initiate the kinase reaction by adding 5 pL of recombinant human HPK1 enzyme to each
well. The final reaction volume is 20 pL.

e Incubation: Incubate the plate at 30°C for 60 minutes.
o Detection (ADP-Glo™ Assay):

o Add 20 uL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and
deplete the remaining ATP. Incubate at room temperature for 40 minutes.

o Add 40 puL of Kinase Detection Reagent to each well to convert the generated ADP to ATP
and induce luminescence. Incubate at room temperature for 30 minutes.

o Data Acquisition: Measure the luminescence signal using a plate reader.

» Data Analysis: Calculate the percent inhibition for each compound concentration relative to
the vehicle control. Determine the 1Cso value by fitting the data to a four-parameter logistic
dose-response curve.

Cellular Assay for Inhibition of SLP-76 Phosphorylation

Objective: To assess the ability of a test compound to inhibit HPK1-mediated phosphorylation
of SLP-76 in a cellular context.

Materials:
o Jurkat T-cells or primary human T-cells

* RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
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Test compound (e.g., Hpk1-IN-47-based PROTAC)

Anti-CD3/anti-CD28 antibodies or beads for T-cell stimulation

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and mouse anti-total SLP-76

HRP-conjugated secondary antibodies

Western blot reagents and equipment or ELISA kit for pSLP-76

Procedure:

Cell Culture and Treatment:
o Culture Jurkat T-cells to a density of approximately 1 x 10° cells/mL.

o Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control)
for 1-2 hours at 37°C.

T-Cell Stimulation: Activate the T-cells by adding anti-CD3/anti-CD28 antibodies or beads for
a short period (e.g., 15-30 minutes).

Cell Lysis: Pellet the cells by centrifugation and lyse them with ice-cold lysis buffer.
Western Blot Analysis:
o Determine the protein concentration of the lysates.

o Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a
PVDF membrane.

o Block the membrane and probe with primary antibodies against pSLP-76 (Ser376) and
total SLP-76 (as a loading control).

o Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using
an enhanced chemiluminescence (ECL) detection system.
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» Data Analysis: Quantify the band intensities for pSLP-76 and normalize to the total SLP-76
signal. Calculate the percent inhibition of SLP-76 phosphorylation for each compound
concentration and determine the ICso value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the evaluation of an HPK1-targeting
compound.
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Caption: Experimental Workflow for the Evaluation of HPK1 Inhibitors.
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Hpk1-IN-47 is a key chemical tool for the development of HPK1-targeting PROTACSs.
Understanding its chemical properties, the biological role of its target, and the appropriate
experimental methodologies is crucial for its effective use in research and drug discovery. This
guide provides a foundational resource for scientists working in the field of immuno-oncology
and kinase inhibitor development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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